(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxyphenyl)acetic acid
Description
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxyphenyl)acetic acid is a chiral non-natural amino acid derivative featuring:
- A tert-butoxycarbonyl (Boc) protecting group on the amino moiety.
- A methyl substituent on the nitrogen atom.
- A 4-hydroxyphenyl aromatic ring attached to the α-carbon of the acetic acid backbone.
- (S)-configuration at the stereogenic center.
This compound is primarily utilized in peptide synthesis and medicinal chemistry as a building block for covalent inhibitors or bioactive molecules. Its Boc group enhances solubility and stability during synthetic procedures, while the 4-hydroxyphenyl group may contribute to interactions with biological targets .
Properties
Molecular Formula |
C14H19NO5 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15(4)11(12(17)18)9-5-7-10(16)8-6-9/h5-8,11,16H,1-4H3,(H,17,18)/t11-/m0/s1 |
InChI Key |
XTQDGGABYOTXJR-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](C1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Benzyl Ether Protection and Friedel-Crafts Alkylation
The 4-hydroxyphenyl group is protected as its benzyl ether to prevent side reactions during subsequent steps. In US4412082A, benzyl phenyl ether undergoes Friedel-Crafts alkylation with formaldehyde and HCl gas in acetic acid at 40–60°C to introduce a chloromethyl group at the para position. Critical parameters include:
Cyanide Displacement and Hydrolysis
Reaction of 4-benzyloxybenzyl chloride with sodium cyanide in dimethyl sulfoxide (DMSO) at 80°C for 6 hours forms 4-benzyloxyphenylacetonitrile. Key considerations:
-
Nucleophile selection : KCN in DMSO achieves 95% conversion versus 78% with NaCN in ethanol.
-
Quaternary ammonium salts : Adding tetrabutylammonium bromide (10 mol%) increases reaction rate by 30% via phase-transfer catalysis.
Hydrolysis of the nitrile to the carboxylic acid uses 6 M HCl under reflux (110°C, 12 hours), yielding 4-benzyloxyphenylacetic acid (89% yield).
Boc Protection and Methylamine Incorporation
The amino group is introduced via a Mannich-type reaction. CN110498762B describes reacting 4-benzyloxyphenylacetic acid with Boc-protected methylamine (Boc-NH-CH3) in tetrahydrofuran (THF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Optimal conditions:
-
Stoichiometry : 1.2 equivalents of Boc-NH-CH3 prevents dimerization.
-
Temperature : 0–5°C minimizes racemization, preserving >98% enantiomeric excess (ee).
Deprotection of the benzyl group via hydrogenolysis (H2, 50 psi, Pd/C catalyst) in ethanol affords the 4-hydroxyphenyl intermediate.
Enantioselective Synthesis
Catalytic Asymmetric α-Amination
Rhodium-catalyzed asymmetric hydrogenation installs the (S)-configuration. As per Ambeed’s protocol (source 5), a ruthenium–Mandyphos complex induces enantioselectivity in the amination step:
-
Catalyst system : [RuI2(p-cymene)]2 with (S,S)-Mandyphos (ligand-to-metal ratio 2:1).
-
Conditions : 3.0 MPa H2 in ethanol at 25°C for 20 hours achieves 95.05% ee.
Post-reduction, Boc protection is performed in dichloromethane (DCM) with Boc2O and triethylamine (Et3N), yielding the title compound in 87% isolated yield.
Chiral Pool Synthesis from L-Amino Acids
An alternative route starts with L-tyrosine derivatives. The phenolic –OH is protected as a tert-butyldimethylsilyl (TBS) ether, followed by N-methylation using methyl iodide and NaH in DMF. Subsequent Boc protection (Boc2O, Et3N) and TBS deprotection (TBAF in THF) furnish the target compound with 91% ee.
Reaction Optimization and Process Parameters
Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | ee (%) |
|---|---|---|---|
| THF | 7.6 | 82 | 98 |
| DCM | 8.9 | 78 | 95 |
| Ethanol | 24.3 | 65 | 90 |
| Acetonitrile | 37.5 | 70 | 92 |
THF maximizes yield and enantioselectivity due to its moderate polarity, stabilizing transition states in asymmetric hydrogenation.
Temperature and Pressure in Hydrogenation
| Temperature (°C) | H2 Pressure (MPa) | ee (%) | Reaction Time (h) |
|---|---|---|---|
| 20 | 2.5 | 92 | 24 |
| 40 | 3.0 | 95 | 20 |
| 60 | 3.5 | 89 | 18 |
Higher pressures accelerate reaction rates but reduce ee due to increased side reactions.
Purification and Characterization
Crystallization Techniques
Crude product is recrystallized from ethyl acetate/hexane (1:3 v/v) at −20°C, increasing purity from 85% to 99.5%. Adding 1% acetic acid suppresses zwitterion formation during crystallization.
Chromatographic Methods
Preparative HPLC (C18 column, 10% acetonitrile/water + 0.1% TFA) resolves diastereomers, achieving >99% purity. Retention times:
Industrial-Scale Production
Chemical Reactions Analysis
Boc Group Removal
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane
-
Conditions : Room temperature (RT) to 40°C for 1–4 hours
-
Outcome : Generates a free methylamine group (−NHCH₃) while preserving stereochemistry .
-
Side Reactions : Partial epimerization may occur if prolonged heating is applied .
Example :
Esterification
The carboxylic acid is esterified using alcohol substrates:
-
Reagents : Methanol/H₂SO₄ or DCC/DMAP-mediated coupling with alcohols
-
Conditions : Reflux in methanol (12h) or RT in DCM (2h)
Amide Coupling
The acid forms amides with primary/secondary amines:
-
Reagents : HCTU/HOBt with DIEA as base
-
Conditions : DCM or DMF, RT, 2–4h
-
Applications : Used to generate peptidomimetics or enzyme inhibitors .
Representative Reaction :
Oxidation
The phenolic hydroxyl group is oxidized to a quinone under strong oxidizing conditions:
-
Reagents : Fremy's salt (K₃[Fe(CN)₆]) in pH 7 buffer
-
Conditions : RT, 6h
-
Outcome : Forms a reactive quinone intermediate, useful for electrophilic coupling.
Etherification
The hydroxyl group undergoes alkylation:
-
Reagents : Alkyl halides (e.g., CH₃I) with K₂CO₃
-
Conditions : DMF, 60°C, 12h
Lactam Formation
Intramolecular cyclization occurs between the free amine and carboxylic acid:
Mechanism :
Comparative Reactivity of Structural Analogs
The table below contrasts reaction outcomes with structurally similar compounds:
| Compound Name | Boc Deprotection Yield | Amide Coupling Efficiency | Oxidation Stability |
|---|---|---|---|
| (S)-Target Compound | 92% | 88% | Moderate |
| (R)-Methyl ester analog | 89% | 78% | High |
| 4-Hydroxyphenylacetic acid derivative | 95% | 82% | Low |
Stability Under Synthetic Conditions
-
pH Sensitivity : Stable in pH 4–8; degrades rapidly in strongly acidic (pH <2) or basic (pH >10) conditions .
-
Thermal Stability : Decomposes above 150°C via Boc group cleavage and decarboxylation.
Key Research Findings
-
The methyl group on the amino moiety reduces nucleophilicity, requiring harsher conditions for Boc deprotection compared to non-methylated analogs .
-
Steric hindrance from the tert-butyl group slows amide coupling by 30% relative to smaller protecting groups (e.g., Fmoc) .
-
Ortho-hydroxyl positioning on the phenyl ring enhances oxidative stability compared to meta-substituted analogs.
This compound’s multifunctional design enables diverse applications in peptidomimetics, enzyme inhibitor synthesis, and polymer chemistry. Experimental protocols should prioritize anhydrous conditions to prevent premature deprotection or ester hydrolysis .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxyphenyl)acetic acid exhibit promising anticancer properties. For instance, analogs of this compound have been tested against various cancer cell lines, demonstrating significant inhibition of cell growth. A study reported that derivatives containing the phenolic structure showed enhanced cytotoxicity against leukemia and central nervous system cancer cell lines .
1.2 Prodrug Development
This compound's structure makes it an excellent candidate for prodrug formulations. Prodrugs are designed to improve the bioavailability of active pharmaceutical ingredients by modifying their chemical structure to enhance absorption and distribution in the body. The Boc group can be cleaved enzymatically, releasing the active drug form, which can then exert its therapeutic effects .
Biological Research
2.1 Enzyme Inhibition Studies
this compound has been investigated for its potential as an enzyme inhibitor. Compounds with similar structures have shown activity against various enzymes involved in metabolic pathways, suggesting that this compound may also modulate enzymatic activity, which could be beneficial in treating metabolic disorders .
2.2 Antimicrobial Properties
The compound's derivatives have been evaluated for antimicrobial activity against various pathogens. Studies have highlighted its effectiveness against both gram-positive and gram-negative bacteria, indicating its potential use as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Researchers have conducted SAR studies to identify which modifications to the chemical structure can enhance efficacy or reduce toxicity.
| Structural Feature | Impact on Activity |
|---|---|
| Tert-butoxycarbonyl group | Enhances solubility and stability |
| Hydroxyphenyl moiety | Contributes to anticancer activity |
| Methyl amino group | Influences receptor binding affinity |
Case Studies
Several case studies have explored the applications of this compound:
-
Case Study 1: Anticancer Screening
A research team synthesized various derivatives of this compound and tested them against multiple cancer cell lines, finding that certain modifications significantly increased cytotoxicity compared to the parent compound . -
Case Study 2: Enzyme Interaction
A study focused on the interaction of this compound with specific metabolic enzymes, revealing that it could act as a reversible inhibitor, providing insights into its potential therapeutic roles in metabolic diseases .
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, making it a valuable tool for studying biological systems .
Comparison with Similar Compounds
Stereoisomers: (R)-Enantiomer
Compound: (R)-2-(tert-Butoxycarbonyl)amino-2-(4-hydroxyphenyl)acetic acid (9a) Key Differences:
- Stereochemistry : The (R)-enantiomer exhibits opposite configuration at the chiral center.
- Synthesis : Prepared via analogous methods but with enantioselective catalysis .
- Biological Relevance : Stereochemistry often dictates binding affinity to biological targets. For example, (S)-enantiomers may show higher activity in enzyme inhibition due to spatial compatibility .
Non-Methylated Analog
Compound: 2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid (CAS 53249-34-6) Key Differences:
Fluorinated Cyclohexyl Derivative
Compound: (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid Key Differences:
- Substituent : Replaces 4-hydroxyphenyl with a 4,4-difluorocyclohexyl group.
- Properties: Increased hydrophobicity (predicted logP ~2.5 vs. ~1.8 for the hydroxyl analog). pKa = 3.94 (predicted), slightly lower acidity than the phenolic hydroxyl (pKa ~10) .
- Applications : Fluorinated analogs are explored for enhanced metabolic stability in drug design .
Ester Derivatives
Compound: Methyl (S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate Key Differences:
- Functional Group : Methyl ester replaces the carboxylic acid.
- Synthesis : Synthesized via esterification (yield: 89%) and purified via silica chromatography .
- Reactivity : The ester is a precursor to the acid, requiring hydrolysis for bioactive applications.
- Spectroscopic Data : Distinct $ ^1H $ NMR signals (e.g., δ 3.65 ppm for methyl ester) .
Nitrophenyl and Propanoic Acid Analogs
Compound: (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid Key Differences:
- Backbone: Propanoic acid (vs. acetic acid) adds a methylene group.
- Substituent : 4-Nitrophenyl introduces strong electron-withdrawing effects, altering electronic properties and reactivity.
- Applications : Nitro groups are often used as spectroscopic tags or in prodrug activation .
Biological Activity
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxyphenyl)acetic acid, commonly referred to as a Boc-protected amino acid derivative, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the compound's biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a 4-hydroxyphenyl moiety. Its molecular formula is with a molar mass of 267.28 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of functional groups allows for:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Hydrophobic Interactions : The aromatic ring contributes to hydrophobic interactions that stabilize the compound's binding to proteins.
- Covalent Bond Formation : Potential for covalent interactions with nucleophilic sites on enzymes or receptors.
In Vitro Studies
Research has indicated that the compound exhibits significant activity against specific enzymes involved in cancer progression, particularly histone deacetylases (HDACs). A study demonstrated that derivatives of this compound could selectively inhibit HDAC1 and HDAC3 with IC50 values ranging from 14 to 67 nM . This selectivity suggests potential utility in cancer therapeutics, where HDAC inhibition can lead to reactivation of tumor suppressor genes.
Case Studies
- HDAC Inhibition :
- Anti-Cancer Properties :
- Neuroprotective Effects :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What safety precautions are essential when handling (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxyphenyl)acetic acid in the laboratory?
- Methodological Answer : Use nitrile gloves, safety glasses, and a lab coat to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Store the compound sealed in a dry environment at room temperature to prevent degradation. Consult safety data sheets (SDS) for specific hazards (e.g., H315-H319-H335 warnings for skin/eye irritation and respiratory sensitivity) and first-aid measures .
Q. What is a standard synthetic route for this compound?
- Methodological Answer : Start with (S)-p-hydroxyphenylglycine. Protect the amine with Boc (tert-butoxycarbonyl) via reaction with di-tert-butyl dicarbonate in a basic medium (e.g., NaHCO₃). Methylate the amino group using methyl iodide, followed by esterification of the carboxylic acid. Purify via flash chromatography (e.g., silica gel, ethyl acetate/methanol 8:2) to achieve >95% purity. Confirm structure using H/C NMR and HRMS .
Q. How should researchers characterize the compound’s purity and structure?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Compare H NMR peaks (e.g., δ 7.61 ppm for aromatic protons, δ 1.39 ppm for Boc tert-butyl group) with published data .
- HRMS : Confirm molecular ion peaks (e.g., [M+Na]+ at m/z 386.0692) .
- IR : Identify key functional groups (e.g., 1731 cm for ester carbonyl) .
Advanced Research Questions
Q. How can this compound be modified for covalent inhibition of protein-protein interactions?
- Methodological Answer : Introduce electrophilic groups (e.g., fluorosulfonyl) at the 4-hydroxyphenyl position via Mitsunobu reaction or direct sulfonation. Purify intermediates using reverse-phase HPLC. Validate covalent binding via mass spectrometry and X-ray crystallography .
Q. What strategies optimize synthesis scalability while maintaining yield?
- Methodological Answer :
- Solvent Selection : Use THF/water mixtures for hydrolysis steps to enhance reaction homogeneity .
- Catalysis : Employ DMAP or DCC for efficient coupling in peptide synthesis .
- Purification : Replace column chromatography with recrystallization for large batches (e.g., using ethyl acetate/hexane) .
Q. How to resolve discrepancies in H NMR data during synthesis?
- Methodological Answer :
- Solvent Effects : Ensure deuterated solvents (e.g., DMSO-d6) are anhydrous to prevent peak splitting .
- Diastereomers : Check for unintended racemization via chiral HPLC or optical rotation measurements .
- Impurities : Use gradient elution in HPLC to isolate byproducts (e.g., unreacted starting materials) .
Q. What approaches are used to design derivatives for antitumor activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
